

# Cyclosporin B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Cyclosporin B |           |
| Cat. No.:            | B1669522      | Get Quote |

An In-Depth Exploration of a Fungal Metabolite with Therapeutic Potential

#### Introduction

**Cyclosporin B** is a nonpolar cyclic oligopeptide belonging to the cyclosporin family of fungal metabolites.[1][2] First isolated from the fungus Tolypocladium inflatum, it is a structural analogue of the well-known immunosuppressant Cyclosporin A.[3] While often considered a minor component compared to Cyclosporin A, **Cyclosporin B** exhibits a unique profile of biological activities, including immunosuppressive, antiviral, and P-glycoprotein (P-gp) inhibitory effects, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of **Cyclosporin B**, focusing on its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its study.

## **Physicochemical Properties and Structure**

**Cyclosporin B** is a cyclic undecapeptide with the molecular formula  $C_{61}H_{109}N_{11}O_{12}$  and a molecular weight of 1188.58 g/mol .[2][4] Its structure is closely related to Cyclosporin A, differing by the presence of an L-alanine residue at position 2, in place of L- $\alpha$ -aminobutyric acid. This seemingly minor structural change influences its biological activity profile.

Table 1: Physicochemical Properties of Cyclosporin B



| Property          | Value                                                                                     | Reference    |
|-------------------|-------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C61H109N11O12                                                                             |              |
| Molecular Weight  | 1188.58 g/mol                                                                             |              |
| CAS Number        | 63775-95-1                                                                                | -            |
| Appearance        | White to off-white powder                                                                 | -            |
| Solubility        | Soluble in methanol, ethanol, acetone, ether, and chloroform. Sparingly soluble in water. | <del>-</del> |

### **Fungal Origin and Biosynthesis**

**Cyclosporin B** is a natural product of various fungal species, most notably Tolypocladium inflatum. Its biosynthesis is a complex process orchestrated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The core of the biosynthetic machinery is a large NRPS encoded by a single gene, which sequentially adds and modifies the constituent amino acids to form the cyclic peptide backbone. The unique amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), a hallmark of cyclosporins, is synthesized via a PKS pathway.

# **Biological Activities and Mechanism of Action**

**Cyclosporin B** exhibits a range of biological activities, with its immunosuppressive and antiviral properties being the most extensively studied.

## **Immunosuppressive Activity**

Similar to Cyclosporin A, **Cyclosporin B**'s primary mechanism of immunosuppression involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. **Cyclosporin B** forms a complex with the intracellular protein cyclophilin. This complex then binds to calcineurin, inhibiting its ability to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). The prevention of NFAT dephosphorylation blocks its translocation to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). The suppression of IL-2 production leads to a reduction in T-cell



proliferation and activation. While **Cyclosporin B** is known to be less potent than Cyclosporin A in its immunosuppressive effects, specific  $IC_{50}$  values are not readily available in the literature. For comparative purposes, the  $IC_{50}$  of Cyclosporin A for inhibiting calcineurin activity in murine peripheral blood leukocytes has been reported to be approximately 7.5 ng/mL.



Click to download full resolution via product page

Immunosuppressive Mechanism of Cyclosporin B.

#### **Antiviral Activity**

**Cyclosporin B** has demonstrated promising antiviral activity, particularly against the Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of viral entry into host cells. Specifically, **Cyclosporin B** targets the sodium taurocholate cotransporting polypeptide



(NTCP), a cellular receptor that HBV utilizes for entry into hepatocytes. By binding to NTCP, **Cyclosporin B** blocks the interaction between the virus and the host cell, thereby preventing infection. Notably, studies have suggested that **Cyclosporin B** is a more potent inhibitor of HBV entry than Cyclosporin A. However, a specific IC<sub>50</sub> value for **Cyclosporin B**'s anti-HBV activity is not consistently reported. For context, a study on various cyclosporin derivatives reported IC<sub>50</sub> values in the sub-micromolar range for HBV entry inhibition.



Click to download full resolution via product page

Mechanism of HBV Entry Inhibition by Cyclosporin B.

#### P-glycoprotein Inhibition

**Cyclosporin B** is also known to be an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR). By inhibiting P-gp, **Cyclosporin B** can potentially reverse MDR and increase the intracellular concentration and efficacy of co-administered anticancer drugs. The IC<sub>50</sub> for P-gp inhibition by Cyclosporin A has been reported in the low micromolar range in various cell lines. While specific quantitative data for **Cyclosporin B** is scarce, its structural similarity to Cyclosporin A suggests a comparable inhibitory potential.



Table 2: Summary of Biological Activities and Quantitative Data for Cyclosporins

| Biological<br>Activity | Target         | Cyclosporin B           | Cyclosporin A<br>(for<br>comparison)              | Reference |
|------------------------|----------------|-------------------------|---------------------------------------------------|-----------|
| Immunosuppress<br>ion  | Calcineurin    | Less potent than<br>CsA | $IC_{50} \sim 7.5 \text{ ng/mL}$ (in murine PBLs) |           |
| Antiviral (HBV)        | NTCP Receptor  | More potent than<br>CsA | IC50 ~ 1.17 μM<br>(in HepaRG<br>cells)            | _         |
| P-gp Inhibition        | P-glycoprotein | Inhibitor               | IC <sub>50</sub> in the low<br>μM range           | _         |

Note: Specific IC<sub>50</sub> values for **Cyclosporin B** are not consistently available in the literature. The information provided is based on comparative studies and data for closely related cyclosporins.

## **Experimental Protocols**

This section outlines general methodologies for the production, isolation, characterization, and biological evaluation of **Cyclosporin B**.

#### **Fungal Fermentation and Production**

**Cyclosporin B** is typically produced via submerged fermentation of Tolypocladium inflatum.

Protocol: Submerged Fermentation of Tolypocladium inflatum

- Inoculum Preparation: Aseptically transfer a fungal agar disc from a 7-day old culture into a flask containing a seed medium (e.g., malt extract broth). Incubate at 25-30°C for 2-3 days on a rotary shaker.
- Production Fermentation: Inoculate a production medium with the seed culture. A typical production medium contains a carbon source (e.g., glucose, fructose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. Fermentation is carried out in a bioreactor



under controlled conditions of temperature (25-27°C), pH (5.0-6.0), and aeration for 7-14 days.

• Extraction: After fermentation, the fungal biomass is separated from the broth by filtration or centrifugation. The cyclosporins are then extracted from the mycelia using an organic solvent such as methanol or ethyl acetate.



Click to download full resolution via product page

General Workflow for **Cyclosporin B** Production.

#### **Isolation and Purification**

A multi-step chromatographic process is typically employed to isolate and purify **Cyclosporin B** from the crude extract.

Protocol: Chromatographic Purification of Cyclosporin B

- Initial Separation: The crude extract is subjected to column chromatography on silica gel. A
  non-polar mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) is used to
  separate the cyclosporins from more polar impurities.
- Preparative HPLC: Fractions containing the cyclosporin mixture are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of acetonitrile and water.
- Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to identify those containing pure Cyclosporin B.

#### Characterization



The identity and purity of the isolated **Cyclosporin B** are confirmed using various analytical techniques.

Protocol: Analytical Characterization

- High-Performance Liquid Chromatography (HPLC):
  - Column: C18 (e.g., 4.6 x 250 mm, 5 μm)
  - Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often with an additive like trifluoroacetic acid.
  - Detection: UV at 210 nm.
  - Flow Rate: 1.0 mL/min.
  - Temperature: Elevated temperatures (e.g., 70-80°C) are often used to improve peak shape.
- Mass Spectrometry (MS):
  - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  - Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or deuterated benzene (C<sub>6</sub>D<sub>6</sub>).
  - Experiments: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired to confirm the chemical structure. 2D NMR experiments such as COSY, HSQC, and HMBC are used for detailed structural assignments.

### **Biological Assays**

Protocol: In Vitro Immunosuppressive Activity (Calcineurin Inhibition Assay)



- Isolate peripheral blood leukocytes (PBLs) from whole blood.
- Incubate the PBLs with varying concentrations of Cyclosporin B.
- Lyse the cells and measure the phosphatase activity of calcineurin using a specific substrate.
- Calculate the IC<sub>50</sub> value, which is the concentration of Cyclosporin B that inhibits 50% of the calcineurin activity.

Protocol: In Vitro Antiviral Activity (HBV Entry Inhibition Assay)

- Culture HepG2 cells stably expressing the human NTCP receptor (HepG2-NTCP).
- Pre-incubate the cells with different concentrations of Cyclosporin B.
- Infect the cells with HBV.
- After a suitable incubation period, measure the levels of HBV markers, such as secreted HBsAg or intracellular HBcAg, using ELISA or immunofluorescence, respectively.
- Determine the IC<sub>50</sub> value for HBV entry inhibition.

Protocol: In Vitro P-glycoprotein Inhibition (Rhodamine 123 Efflux Assay)

- Use a cell line that overexpresses P-gp, such as Caco-2 or a resistant cancer cell line.
- Load the cells with the fluorescent P-gp substrate, rhodamine 123.
- Incubate the cells with varying concentrations of Cyclosporin B.
- Measure the intracellular accumulation of rhodamine 123 using flow cytometry or a fluorescence plate reader.
- An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
   Calculate the IC₅₀ value.

#### Conclusion



**Cyclosporin B**, a naturally occurring fungal metabolite, presents a compelling profile of biological activities that warrant further investigation for its therapeutic potential. While its immunosuppressive effects are less pronounced than its renowned counterpart, Cyclosporin A, its potent anti-HBV activity and P-glycoprotein inhibitory properties open up new avenues for drug development. The methodologies outlined in this guide provide a framework for researchers to explore the production, purification, and biological evaluation of this intriguing molecule. Further research to elucidate the precise quantitative aspects of its biological activities and to optimize its production will be crucial in harnessing the full therapeutic promise of **Cyclosporin B**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cyclosporin derivatives inhibit hepatitis B virus entry without interfering with NTCP transporter activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and identification of hepatitis B virus entry inhibitors using HepG2 cells overexpressing a membrane transporter NTCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclosporin B: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669522#cyclosporin-b-as-a-fungal-metabolite]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com